N-(2-bromodibenzo[b,d]furan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromodibenzo[b,d]furan-3-yl)acetamide: is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromodibenzo[b,d]furan-3-yl)acetamide typically involves the bromination of dibenzofuran followed by acetamidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with acetic anhydride and a base such as pyridine to form the acetamide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific examples for this compound are limited.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology and Medicine: Its structure suggests it could be a useful scaffold for designing molecules with biological activity .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The exact mechanism of action for N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and acetamide group may play roles in binding to these targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
- N-(benzofuran-3-yl)acetamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness: N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Eigenschaften
CAS-Nummer |
82191-22-8 |
---|---|
Molekularformel |
C14H10BrNO2 |
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
N-(2-bromodibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C14H10BrNO2/c1-8(17)16-12-7-14-10(6-11(12)15)9-4-2-3-5-13(9)18-14/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
VSYLUMDIEOGSIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.